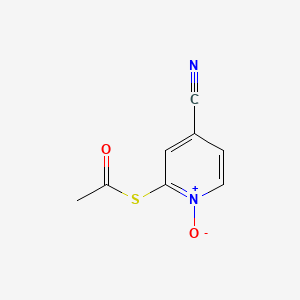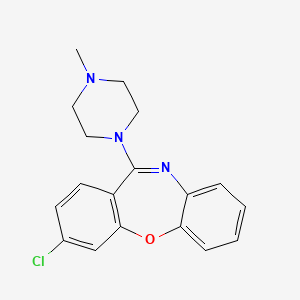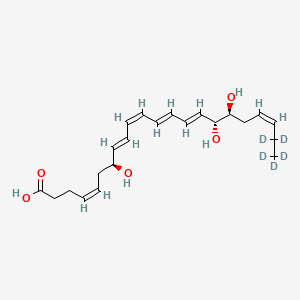
Ferulic Acid-d3 4-O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferulic Acid-d3 4-O-Sulfate is a deuterium-labeled derivative of ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ferulic Acid-d3 4-O-Sulfate typically involves the sulfonation of deuterium-labeled ferulic acid. The process begins with the preparation of deuterium-labeled ferulic acid, which is then reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Ferulic Acid-d3 4-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent ferulic acid form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Deuterium-labeled ferulic acid.
Substitution Products: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Ferulic Acid-d3 4-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of phenolic compounds and their derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of ferulic acid in biological systems.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant activity.
Mécanisme D'action
The mechanism of action of Ferulic Acid-d3 4-O-Sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Key targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and other antioxidant response elements.
Comparaison Avec Des Composés Similaires
Ferulic Acid-d3 4-O-Sulfate is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in studies. Similar compounds include:
Ferulic Acid: The parent compound, widely studied for its antioxidant properties.
Caffeic Acid 4-O-Sulfate: Another phenolic sulfate with similar antioxidant activity.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Propriétés
Numéro CAS |
1795142-64-1 |
|---|---|
Formule moléculaire |
C10H10O7S |
Poids moléculaire |
277.261 |
Nom IUPAC |
(E)-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3 |
Clé InChI |
PZPATWACAAOHTJ-CGLOQUBRSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |
Synonymes |
3-[3-(Methoxy-d3)-4-(sulfooxy)phenyl]-2-propenoic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol](/img/structure/B586472.png)



![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)

